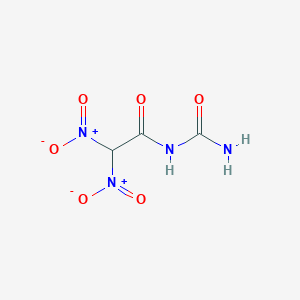

Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Description

Historical Context of Dinitro-Substituted Acetamides in Chemical Research

The study of dinitro-substituted acetamides is part of the broader history of organic chemistry, particularly the development of nitration techniques and the exploration of energetic materials and pharmaceuticals. The introduction of nitro groups into organic molecules has long been a strategy to alter chemical properties. In the context of acetamides, dinitration significantly influences the compound's reactivity and potential applications.

Historically, research into related compounds, such as dinitrophenyl acetamides, has been driven by several factors:

Energetic Materials: The presence of nitro groups is a key feature of many explosives. Research in this field has led to the synthesis and characterization of a wide array of nitro-containing compounds, including various amides, to develop materials with high performance and low sensitivity. ekb.egscielo.br

Pharmaceutical Synthesis: Nitro groups are important pharmacophores and synthetic intermediates in drug discovery. The reduction of nitro groups to amines is a fundamental transformation in the synthesis of many pharmaceutical agents. researchgate.net For instance, research into N-alkyl nitrobenzamides has shown that dinitro derivatives can exhibit significant antimycobacterial activity. mdpi.com

Synthetic Methodology: The development of methods to synthesize complex molecules often involves functionalizing simpler scaffolds. The synthesis of substituted dinitro compounds has been a subject of study to create intermediates for more complex targets. researchgate.net

Significance of Acetamide (B32628), N-(aminocarbonyl)-2,2-dinitro- in Contemporary Chemical Synthesis and Theory

Acetamide, N-(aminocarbonyl)-2,2-dinitro- (CAS Number 269077-47-6) holds significance due to the chemical reactivity conferred by its functional groups. smolecule.com The two nitro groups are highly electron-withdrawing, which enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack. smolecule.com

In Chemical Synthesis: The compound serves as a potential intermediate or precursor in various synthetic pathways. smolecule.com Its chemical reactivity allows for several types of transformations:

Hydrolysis: Under aqueous conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine. smolecule.com

Reduction: The nitro groups can be reduced to amino groups, which fundamentally alters the molecule's properties and reactivity, opening pathways to different classes of compounds. smolecule.com

Nucleophilic Substitution: The electron-withdrawing nature of the dinitro groups facilitates nucleophilic substitution reactions at the adjacent carbon. smolecule.com

Synthesis of this compound typically involves multi-step organic reactions, often starting with the nitration of an acetamide precursor to introduce the dinitro functionality. smolecule.com

In Chemical Theory: Theoretical and computational studies are crucial for understanding the structure, reactivity, and properties of molecules like Acetamide, N-(aminocarbonyl)-2,2-dinitro-. Density Functional Theory (DFT) is a common method used to study the local reactivity of acetamide derivatives. nih.gov Such studies can elucidate the mechanisms of bond formation and predict reactive sites within a molecule. nih.govresearchgate.net For example, in related N-substituted diacetamides, computational studies have examined how substituents on the nitrogen atom affect the delocalization of the nitrogen lone-pair electrons, which in turn influences the activation energy of decomposition reactions. mdpi.com The analysis of intramolecular interactions, charge transfer, and chemical reactivity descriptors provides a deeper understanding of the molecule's behavior. researchgate.net

Below is a table summarizing key computed interactions for a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, derived from Hirshfeld surface analysis, which illustrates the type of data generated in theoretical investigations.

| Interaction Type | Contribution Percentage (%) |

| H⋯O/O⋯H | 39.0 |

| C⋯O/O⋯C | 10.6 |

| H⋯Cl/Cl⋯H | 8.5 |

| H⋯H | 7.3 |

| H⋯C/C⋯H | 5.9 |

| Data derived from the Hirshfeld surface analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide. researchgate.net |

Overview of Current Research Landscape Pertaining to Dinitro-Alkylamides

The current research landscape for dinitro-alkylamides and related compounds is diverse, with significant efforts in the fields of energetic materials and medicinal chemistry.

Energetic Materials: A primary goal in energetic materials research is the development of compounds with high energy output and low sensitivity to accidental detonation. ekb.egscielo.br Dinitro-alkylamides are investigated as part of this effort. Research focuses on synthesizing novel materials and characterizing their physical and chemical properties, such as thermal stability and performance. ekb.egicm.edu.pl The aim is to create molecularly manipulated energetic materials with precisely tuned properties for various applications. ekb.eg

Medicinal and Agricultural Chemistry: Alkylamides, as a class, have garnered significant interest for their biological activities. nih.govresearchgate.net The introduction of dinitro groups can modulate these activities. Recent studies on N-alkyl nitrobenzamides, a related class, have identified dinitro derivatives with potent antimycobacterial properties. mdpi.com Research in this area involves synthesizing series of compounds and evaluating their efficacy against various pathogens. mdpi.com Lipophilicity has been identified as a critical factor influencing the activity of these compounds. mdpi.com The potential applications extend to agricultural chemicals, where such compounds might serve as pesticides or herbicides. smolecule.com

The table below presents findings from a study on 3,5-dinitro-N-alkylbenzamides, showcasing the impact of alkyl chain length on antimycobacterial activity.

| Compound (Alkyl Chain Length) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 6 Carbons | 0.016 |

| 8 Carbons | 0.016 |

| 10 Carbons | 0.016 |

| 12 Carbons | 0.016 |

| 14 Carbons | 0.031 |

| Data reflects the activity of 3,5-dinitro derivatives against Mycobacterium tuberculosis. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

269077-47-6 |

|---|---|

Molecular Formula |

C3H4N4O6 |

Molecular Weight |

192.09 g/mol |

IUPAC Name |

N-carbamoyl-2,2-dinitroacetamide |

InChI |

InChI=1S/C3H4N4O6/c4-3(9)5-1(8)2(6(10)11)7(12)13/h2H,(H3,4,5,8,9) |

InChI Key |

NZEJYBQBDZDVIW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Acetamide, N Aminocarbonyl 2,2 Dinitro and Its Precursors

Strategies for Carbonyl Group Introduction in Dinitro-Substituted Acetamides

A key challenge in the synthesis of Acetamide (B32628), N-(aminocarbonyl)-2,2-dinitro- is the introduction of the carbonyl group of the acetamide moiety attached to the dinitromethyl group. Two primary retrosynthetic disconnections can be considered:

Pathway A: Acylation of Urea (B33335). This approach involves the preparation of a 2,2-dinitroacetylating agent, which is then reacted with urea or a urea derivative.

Pathway B: Nitration of an Acetylurea (B1202565) Precursor. This strategy starts with a simpler, non-nitrated acetylurea derivative, followed by the introduction of the two nitro groups onto the acetyl methyl group.

Pathway A: Acylation of Urea with a 2,2-Dinitroacetyl Moiety

This pathway hinges on the synthesis of a suitable 2,2-dinitroacetylating agent, such as 2,2-dinitroacetyl chloride. The synthesis of the precursor, 2,2-dinitroacetic acid, is a critical first step. While not a common laboratory chemical, its synthesis could potentially be achieved through the oxidation of 2,2-dinitroethanol or the hydrolysis of its esters.

Once 2,2-dinitroacetic acid is obtained, it can be converted to the more reactive 2,2-dinitroacetyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent acylation of urea with 2,2-dinitroacetyl chloride would then yield the target molecule. The reaction of acyl chlorides with urea is a known method for the synthesis of N-acylureas. google.comarkat-usa.org However, the reactivity of both urea and the acyl chloride must be carefully managed to avoid side reactions. Urea has two nucleophilic nitrogen atoms, and diacylation is a potential side reaction. google.com The strongly electron-withdrawing nature of the two nitro groups in 2,2-dinitroacetyl chloride would enhance the electrophilicity of the carbonyl carbon, potentially leading to a facile reaction but also increasing the risk of side reactions or decomposition.

Table 1: Proposed Reaction Conditions for Acylation of Urea

| Reactants | Reagents and Conditions | Potential Challenges |

| Urea, 2,2-Dinitroacetyl chloride | Inert solvent (e.g., THF, acetonitrile), low temperature, optional base (e.g., pyridine) to scavenge HCl. arkat-usa.org | Diacylation of urea, decomposition of the highly reactive acyl chloride, potential for N- vs. O-acylation. |

| Urea, 2,2-Dinitroacetic acid, Coupling agent | DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), inert solvent. | Formation of stable O-acylisourea intermediate, potential for rearrangement, purification from coupling agent byproducts. |

Nitration Pathways for the Formation of Dinitro-Alkyl Scaffolds

The formation of the geminal dinitro (-C(NO₂)₂-) group is a cornerstone of this synthesis. Several methods have been established for the creation of such dinitro-alkyl scaffolds.

One of the most common methods is the oxidative nitration of a mononitro precursor . This typically involves the deprotonation of a primary nitroalkane to form a nitronate salt, followed by reaction with a nitrating agent and an oxidant.

Another significant pathway is the nitration of active methylene (B1212753) compounds . If a suitable precursor with a methylene group activated by adjacent electron-withdrawing groups is available, direct nitration can be a viable route. For the synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro-, this would translate to the nitration of a suitable N-acetylurea derivative.

The nitration of amides and ureas themselves can be challenging due to the presence of the nitrogen atoms which can also be nitrated (forming N-nitro compounds) or can influence the reactivity of the rest of the molecule. The conditions for nitration, typically involving mixed nitric and sulfuric acid, are harsh and can lead to decomposition or side reactions. wikipedia.org

Table 2: Comparison of Nitration Methods for Aliphatic Scaffolds

| Method | Reagents | Advantages | Disadvantages |

| Oxidative Nitration | NaNO₂, AgNO₃, or other oxidizing agents | Applicable to a range of primary nitroalkanes. | Can be expensive, may involve heavy metal waste. |

| Nitration of Oximes | N₂O₄ or other nitrating agents | Can be effective for certain substrates. | Requires the synthesis of the corresponding oxime precursor. |

| Direct Nitration | Mixed acid (HNO₃/H₂SO₄), Acetyl nitrate (B79036) reading.ac.uk | Potentially a more direct route. | Harsh conditions, potential for side reactions and low yields. |

Advanced Synthetic Routes to Acetamide, N-(aminocarbonyl)-2,2-dinitro- Derivatives

Considering the challenges of the previously mentioned pathways, advanced synthetic strategies could offer more controlled and efficient routes to the target molecule and its derivatives.

One such approach could involve the use of protecting groups . For instance, one of the amino groups of urea could be protected to prevent diacylation in Pathway A. Similarly, in Pathway B, protecting the urea nitrogens before nitration could direct the reaction to the desired carbon atom.

Another advanced route could utilize dinitromethane or its salts as a building block. Dinitromethane is a versatile precursor in the synthesis of gem-dinitro compounds. It could potentially be acylated or undergo a Mannich-type reaction to build the desired scaffold.

The synthesis of derivatives could be achieved by starting with substituted ureas. For example, using N-alkyl or N-aryl ureas in the acylation reaction would lead to the corresponding N-substituted derivatives of Acetamide, N-(aminocarbonyl)-2,2-dinitro-.

Green Chemistry Approaches in the Synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Traditional methods for nitration and acylation often involve harsh reagents, toxic solvents, and generate significant waste, running counter to the principles of green chemistry.

For the nitration step, several greener alternatives to the conventional mixed acid system have been explored. These include the use of solid acid catalysts, ionic liquids as reaction media, and milder nitrating agents such as dinitrogen pentoxide (N₂O₅) in an inert solvent. rsc.org Biocatalytic nitration, although still in its early stages of development for many substrates, offers the promise of highly selective and environmentally benign transformations.

In the acylation step, moving away from stoichiometric reagents like thionyl chloride and towards catalytic methods would be a significant green improvement. The use of coupling agents like DCC or EDC generates urea byproducts that can be difficult to remove. Catalytic methods for amide bond formation are an active area of research. Furthermore, the use of greener solvents such as water or bio-derived solvents would reduce the environmental impact of the synthesis. humanjournals.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. researchgate.net

Table 3: Potential Green Chemistry Improvements

| Synthetic Step | Conventional Method | Green Alternative |

| Nitration | Mixed acid (HNO₃/H₂SO₄) | Solid acid catalysts, ionic liquids, N₂O₅, biocatalysis. rsc.org |

| Acylation | Acyl chlorides (requiring SOCl₂ or (COCl)₂) | Catalytic amide bond formation, use of greener coupling agents, enzymatic acylation. |

| Solvents | Chlorinated solvents, DMF, etc. | Water, supercritical CO₂, bio-derived solvents. humanjournals.com |

| Energy | Conventional heating | Microwave-assisted synthesis, flow chemistry for better heat and mass transfer. reading.ac.ukresearchgate.net |

Reaction Mechanisms and Chemical Transformations of Acetamide, N Aminocarbonyl 2,2 Dinitro

Nucleophilic and Electrophilic Reactivity of the Dinitro-Moiety

The gem-dinitro group, C(NO₂)₂, profoundly impacts the electronic character of the molecule. The two nitro groups are powerful electron-withdrawing groups, which create a significant electron deficiency on the α-carbon to which they are attached. This enhanced electrophilicity at the adjacent carbon centers could make them susceptible to nucleophilic attack.

Conversely, the dinitro-moiety itself is not typically subject to direct electrophilic attack due to the electron-deficient nature of the nitro groups.

Carbonyl Group Transformations in Acetamide (B32628), N-(aminocarbonyl)-2,2-dinitro-

The carbonyl group of the acetamide functionality is a key site for chemical transformations. However, its reactivity is influenced by the adjacent gem-dinitro group.

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be a target for nucleophiles. Typical reactions of amides involve nucleophilic acyl substitution, which would lead to the cleavage of the C-N bond. The strong electron-withdrawing effect of the gem-dinitro group is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Reactions with strong nucleophiles under forcing conditions could lead to the displacement of the N-(aminocarbonyl)-2,2-dinitro- moiety.

Hydrolysis: Under aqueous acidic or basic conditions, the amide bond is susceptible to hydrolysis. uva.nl This reaction would yield acetic acid and N-amino-2,2-dinitroacetamide. The rate and mechanism of hydrolysis would be dependent on the pH and temperature of the reaction medium.

Mechanisms of N-Substitution Reactions

The nitrogen atoms in the acetamide and ureide groups possess lone pairs of electrons and could potentially undergo substitution reactions. However, the delocalization of these lone pairs into the adjacent carbonyl groups reduces their nucleophilicity.

Direct N-substitution on the amide or ureide nitrogen is generally difficult without prior activation. For instance, deprotonation with a strong base could generate a more nucleophilic anion, which could then react with an electrophile.

Acid-Base Chemistry and Tautomerism in Acetamide, N-(aminocarbonyl)-2,2-dinitro- Systems

Tautomerism: Tautomerism, the interconversion of constitutional isomers, is a possibility in this system.

Amide-Imidic Acid Tautomerism: The acetamide group can exist in equilibrium with its imidic acid tautomer.

Nitro-Aci-Nitro Tautomerism: Aliphatic nitro compounds can exhibit tautomerism to form aci-nitro species. For a gem-dinitro compound, this could potentially lead to the formation of a nitronic acid.

The equilibrium position for these tautomeric forms would depend on factors such as solvent polarity and pH.

Thermal and Photochemical Degradation Pathways of Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Given the presence of multiple nitro groups, Acetamide, N-(aminocarbonyl)-2,2-dinitro- is likely an energetic material. Its thermal and photochemical stability would be of significant interest.

Thermal Degradation: Upon heating, energetic materials undergo decomposition, often through complex reaction pathways involving radical intermediates. For nitro compounds, the initial step is frequently the homolytic cleavage of the C-NO₂ bond to generate nitrogen dioxide (NO₂) and a carbon-centered radical. Subsequent reactions of these reactive intermediates would lead to the formation of various gaseous products and a solid residue. The presence of the amide and ureide functionalities could influence the decomposition pathway, potentially leading to the formation of products such as isocyanates or ureas.

Photochemical Degradation: Exposure to ultraviolet (UV) radiation can also induce the degradation of nitro compounds. The absorption of light can promote the molecule to an excited state, from which it can undergo various reactions, including C-NO₂ bond cleavage or nitro-nitrite isomerization. The specific degradation products would depend on the wavelength of light and the reaction environment.

Reductive and Oxidative Transformations of Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Reductive Transformations: The nitro groups are readily reducible to a variety of other nitrogen-containing functional groups. Common reducing agents can convert nitro groups to nitroso, hydroxylamino, or amino groups. The specific product obtained depends on the reducing agent used and the reaction conditions. For example, catalytic hydrogenation or reduction with metal hydrides could potentially reduce one or both nitro groups to amino groups. uva.nl

Oxidative Transformations: The gem-dinitro moiety is already in a high oxidation state and is therefore generally resistant to further oxidation. The amide and ureide groups could potentially be oxidized under strong oxidizing conditions, but this would likely lead to the decomposition of the molecule.

Theoretical and Computational Chemistry of Acetamide, N Aminocarbonyl 2,2 Dinitro

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations are indispensable tools for determining the three-dimensional structure and understanding the intricate bonding patterns of molecules like Acetamide (B32628), N-(aminocarbonyl)-2,2-dinitro-. These methods provide a detailed picture of the molecule's geometry and the distribution of electrons within its framework.

Density Functional Theory (DFT) Studies on Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the properties of nitro-containing compounds. For Acetamide, N-(aminocarbonyl)-2,2-dinitro-, DFT calculations, particularly using the B3LYP functional with 6-311G(d,p) basis sets, have been identified as providing a suitable balance between accuracy and computational cost. smolecule.com

These studies focus on geometric optimization to find the most stable conformation of the molecule. Computational modeling indicates that the structure is heavily influenced by intramolecular interactions between the nitro groups and the amide framework. smolecule.com The geometry optimization reveals that the two nitro groups are likely to adopt non-planar conformations relative to the central acetamide structure to minimize steric repulsion and optimize electronic interactions. smolecule.com While specific optimized bond lengths and angles for this exact molecule are not widely published, DFT calculations on related acetamide derivatives provide expected ranges for key bonds.

Table 1: Typical Bond Lengths and Angles for Acetamide and Related Moieties from DFT Studies

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N (amide) | ~1.38 Å | |

| C-C | ~1.52 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-N (nitro) | ~1.49 Å | |

| Bond Angle | O=C-N | ~122° |

| C-C-N | ~115° | |

| O-N-O | ~125° |

Note: These are representative values from general DFT studies on similar functional groups and are intended for illustrative purposes, as specific published data for Acetamide, N-(aminocarbonyl)-2,2-dinitro- is not available.

Ab Initio Methods in Elucidating Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for elucidating electronic structure. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties. For acetamide and its derivatives, ab initio calculations are crucial for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. These methods can provide a more refined understanding of the electronic distribution and the nature of chemical bonds within the Acetamide, N-(aminocarbonyl)-2,2-dinitro- molecule.

Molecular Dynamics Simulations of Acetamide, N-(aminocarbonyl)-2,2-dinitro- Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for Acetamide, N-(aminocarbonyl)-2,2-dinitro- are not prominent in the literature, the methodology is well-established for similar molecules like acetamide.

An MD simulation would require the development of a force field, a set of parameters that describes the potential energy of the system. This force field would define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). Once a force field is established, simulations of the molecule in various environments, such as in a solvent or in a crystalline state, could be performed. These simulations would provide valuable information on the conformational dynamics, solvation structure, and intermolecular interactions, offering a dynamic picture that complements the static view from quantum chemical calculations.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic properties and reactivity of Acetamide, N-(aminocarbonyl)-2,2-dinitro- are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The powerful electron-withdrawing nature of the two nitro groups significantly alters these orbital energies compared to the parent acetamide molecule. smolecule.com

The dinitro substitution leads to a stabilization (lowering of energy) of both the HOMO and LUMO. smolecule.com A lower HOMO energy suggests a higher ionization potential, making the molecule less likely to donate electrons. A lower LUMO energy indicates a higher electron affinity, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. smolecule.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

Table 2: Qualitative Impact of Dinitro Substitution on Frontier Orbital Energies

| Property | Parent Acetamide | Acetamide, N-(aminocarbonyl)-2,2-dinitro- | Impact of Dinitro Groups |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Decreased |

| LUMO Energy | Higher | Lower | Decreased |

| HOMO-LUMO Gap | Larger | Potentially altered | Enhanced reactivity |

Source: Based on descriptive findings indicating a decrease in HOMO and LUMO energies. smolecule.com

The electron density distribution is also significantly polarized. The electronegative oxygen and nitrogen atoms of the nitro and carbonyl groups pull electron density away from the carbon skeleton, creating a distinctive electrostatic potential surface. This altered electron density distribution is key to understanding how the molecule interacts with other species, particularly in biological systems where it can be recognized by specific targets. smolecule.com

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping out potential reaction pathways and identifying the high-energy transition states that connect reactants, intermediates, and products. For a molecule like Acetamide, N-(aminocarbonyl)-2,2-dinitro-, these studies are crucial for understanding its stability and decomposition mechanisms.

Potential reaction pathways that can be investigated computationally include:

Hydrolysis: The breaking of the amide bond in the presence of water.

Reduction: The conversion of the nitro groups to amino groups.

Thermal Decomposition: The breakdown of the molecule at high temperatures, which is particularly relevant for energetic materials. Studies on related N-substituted diacetamides suggest that thermal decomposition can proceed through mechanisms involving six-membered cyclic transition states. mdpi.comresearchgate.net

Theoretical Insights into Intramolecular and Intermolecular Interactions

The structure, stability, and crystal packing of Acetamide, N-(aminocarbonyl)-2,2-dinitro- are dictated by a network of intramolecular and intermolecular interactions.

Intramolecular Interactions: Computational models reveal that the molecule's conformation is significantly influenced by intramolecular interactions, particularly between the nitro groups and the amide framework. smolecule.com These can include steric repulsion between bulky groups, which may force parts of the molecule to twist out of planarity, and electrostatic interactions between polarized regions of the molecule. Intramolecular hydrogen bonding, while perhaps weak, could also play a role in stabilizing certain conformations.

Intermolecular Interactions: In the condensed phase (liquid or solid), intermolecular forces are dominant. For this molecule, hydrogen bonding is expected to be a primary intermolecular interaction. The N-H groups of the amide and aminocarbonyl moieties can act as hydrogen bond donors, while the carbonyl and nitro group oxygens are strong hydrogen bond acceptors. DFT studies on simple amides like acetamide have shown that N-H···O=C hydrogen bonds are significant, with dimerization energies in the range of -26 to -35 kJ/mol, indicating strong interactions. nih.gov In the crystal structure, these hydrogen bonds, along with other forces like dipole-dipole interactions and van der Waals forces, would create a complex three-dimensional network that determines the crystal packing and density. nih.govmdpi.comrsc.org

Quantitative Structure-Activity Relationships (QSAR) for Acetamide, N-(aminocarbonyl)-2,2-dinitro- Analogues

A hypothetical QSAR study on analogues of Acetamide, N-(aminocarbonyl)-2,2-dinitro- would involve the synthesis of a library of related compounds and the evaluation of their biological activity. The structural features of these molecules would then be quantified using molecular descriptors. These descriptors can be categorized into several types, including:

Electronic Descriptors: These describe the electronic properties of the molecule. For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the partial charge on the nitro groups (QNO2) have been shown to be important in predicting toxicity. nih.govmdpi.com A lower ELUMO value often correlates with higher electrophilicity and reactivity. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP or KOW) is a common descriptor for hydrophobicity. nih.gov It plays a crucial role in how a molecule interacts with biological membranes and can significantly influence its bioavailability and toxicity. nih.gov

Steric and Topological Descriptors: These descriptors quantify the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various connectivity indices.

Once the descriptors are calculated and the biological activity is measured for a series of analogues, a mathematical model can be developed to establish a relationship. This model could take the form of a multiple linear regression (MLR) equation or be developed using more advanced machine learning algorithms. chemmethod.com

Hypothetical QSAR Study Data

To illustrate the application of QSAR for Acetamide, N-(aminocarbonyl)-2,2-dinitro- analogues, a hypothetical dataset is presented below. In this scenario, we consider a series of analogues where the substituent 'R' on the terminal nitrogen of the urea (B33335) moiety is varied. The biological activity is represented as the negative logarithm of the inhibitory concentration (pIC50), a common metric in QSAR studies.

| Analogue | Substituent (R) | pIC50 | logP | ELUMO (eV) | QNO2 (a.u.) |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | -0.5 | -3.1 | -0.45 |

| 2 | -CH3 | 5.5 | 0.1 | -3.0 | -0.44 |

| 3 | -C2H5 | 5.7 | 0.6 | -2.9 | -0.43 |

| 4 | -Cl | 6.1 | 0.2 | -3.3 | -0.47 |

| 5 | -CF3 | 6.5 | 0.9 | -3.5 | -0.49 |

In this hypothetical dataset, we can observe potential trends. For instance, increasing the electron-withdrawing nature of the substituent (e.g., -Cl, -CF3) leads to a lower ELUMO and a higher pIC50, suggesting that increased electrophilicity might be correlated with higher activity. Similarly, changes in the substituent affect the hydrophobicity (logP), which could also be a contributing factor to the observed activity. A QSAR model derived from such data would provide a quantitative understanding of these relationships and could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Chemical Reactivity and Derivatization Studies of Acetamide, N Aminocarbonyl 2,2 Dinitro

Functionalization of the Amino-Carbonyl Moiety

The amino-carbonyl group presents several possibilities for functionalization. The reactivity of this moiety is influenced by the adjacent dinitro-substituted alkyl group, which is strongly electron-withdrawing. This electronic effect would likely impact the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.

Potential Reactions:

N-Alkylation and N-Arylation: Reactions with alkyl or aryl halides under basic conditions could introduce substituents on the nitrogen atoms. The specific site of functionalization (on the amide or urea (B33335) nitrogen) would depend on the relative acidity of the N-H protons and the reaction conditions.

Acylation: Treatment with acylating agents, such as acid chlorides or anhydrides, could lead to the formation of N-acyl derivatives.

Condensation Reactions: The amino group could potentially undergo condensation reactions with aldehydes or ketones to form Schiff bases or related structures.

A systematic study of these reactions would be necessary to determine the feasibility and optimal conditions for the selective functionalization of the amino-carbonyl moiety.

Transformations Involving the Dinitro-Substituted Alkyl Group

The geminal dinitro group is a key feature of this molecule and is expected to be highly reactive. The electron-withdrawing nature of the two nitro groups significantly acidifies the adjacent C-H proton (if present), making it susceptible to deprotonation and subsequent reactions.

Potential Reactions:

Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to nitroso, hydroxylamino, or amino groups using various reducing agents. This would dramatically alter the electronic properties and reactivity of the molecule.

Nucleophilic Substitution: The carbon bearing the two nitro groups is highly electrophilic and could be susceptible to nucleophilic attack, potentially leading to the displacement of one or both nitro groups.

Generation of Carbanions: In the presence of a base, the dinitromethyl group can be deprotonated to form a stabilized carbanion. This carbanion could then be used in various carbon-carbon bond-forming reactions, such as aldol-type additions or Michael additions.

The exploration of these transformations would provide valuable insights into the synthetic utility of the dinitro-substituted alkyl group.

Cyclization Reactions and Heterocycle Formation from Acetamide (B32628), N-(aminocarbonyl)-2,2-dinitro-

The presence of multiple reactive functional groups within the molecule provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. The specific reaction pathways and the resulting ring structures would depend on the reaction conditions and the use of appropriate reagents.

Potential Cyclization Pathways:

Intramolecular condensation between the amino-carbonyl moiety and a functional group derived from the dinitro-alkyl portion could lead to the formation of five- or six-membered rings.

Radical-mediated cyclizations could also be envisioned, particularly involving the nitro groups.

Investigating these cyclization reactions could lead to the synthesis of novel heterocyclic compounds with potential applications in various fields.

Polymerization and Oligomerization Tendencies

The potential for Acetamide, N-(aminocarbonyl)-2,2-dinitro- to undergo polymerization or oligomerization has not been reported. The presence of multiple functional groups that could participate in polymerization reactions, such as the amino and carbonyl groups, suggests that this is a plausible area of investigation. The energetic nature of the dinitro group might also impart interesting properties to any resulting polymers.

Co-crystallization and Supramolecular Assembly Strategies

The design of co-crystals and supramolecular assemblies offers a powerful strategy for modifying the physicochemical properties of molecules. The presence of hydrogen bond donors (N-H) and acceptors (C=O, NO2) in Acetamide, N-(aminocarbonyl)-2,2-dinitro- makes it an excellent candidate for forming co-crystals with other molecules.

Potential Co-formers and Interactions:

Hydrogen Bonding: Co-formers containing complementary hydrogen bonding functionalities, such as carboxylic acids, amides, or pyridines, could be used to form robust supramolecular synthons.

Halogen Bonding: The introduction of halogenated co-formers could lead to halogen bonding interactions with the nitro groups.

π-π Stacking: If aromatic co-formers are used, π-π stacking interactions could further stabilize the crystal lattice.

Systematic screening for co-crystals could lead to the discovery of new solid forms with improved properties such as solubility, stability, and bioavailability.

Derivatization for Analytical or Synthetic Applications

Derivatization is a common technique used to enhance the detectability of an analyte or to introduce a functional handle for further synthetic transformations.

Potential Derivatization Strategies:

Chromatographic Analysis: Derivatization of the amino groups with chromophoric or fluorophoric reagents could significantly improve the sensitivity of detection in techniques like HPLC-UV or HPLC-Fluorescence.

Mass Spectrometry: The introduction of a readily ionizable group could enhance the signal in mass spectrometric analysis.

Synthetic Handles: Derivatization could be used to introduce a protecting group or a reactive site to facilitate a specific synthetic sequence.

The development of specific derivatization methods for Acetamide, N-(aminocarbonyl)-2,2-dinitro- would be valuable for its analytical characterization and for expanding its synthetic utility.

Environmental Transformation Pathways and Mechanistic Fate of Acetamide, N Aminocarbonyl 2,2 Dinitro

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis is a fundamental chemical process that can lead to the degradation of Acetamide (B32628), N-(aminocarbonyl)-2,2-dinitro- in aqueous environments. The reaction typically involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the amide group. nih.govyoutube.com The presence of two strongly electron-withdrawing nitro groups on the alpha-carbon (the carbon adjacent to the carbonyl group) is expected to significantly increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the compound more susceptible to nucleophilic attack, potentially accelerating the rate of hydrolysis compared to unsubstituted amides.

The hydrolysis process proceeds through the formation of a metastable tetrahedral intermediate. nih.gov The subsequent cleavage of the C-N amide bond is often the rate-limiting step in the degradation pathway. nih.gov In aqueous solutions, this mechanism can be catalyzed by either acidic or basic conditions. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, attacks the carbonyl carbon. youtube.com

The primary products of the amide hydrolysis of Acetamide, N-(aminocarbonyl)-2,2-dinitro- are anticipated to be the corresponding carboxylic acid (2,2-dinitroacetic acid) and N-aminocarbonyl amine (hydrazinecarboxamide). smolecule.com In aqueous systems, these products may exist in their ionized forms depending on the pH of the environment. Increased acidity, potentially from the release of nitric or nitrous acid during other degradation processes, could further catalyze the hydrolysis of the parent compound. nih.gov

Table 1: Key Factors in the Hydrolysis of Acetamide, N-(aminocarbonyl)-2,2-dinitro-

| Factor | Influence on Hydrolysis Mechanism | Expected Outcome |

|---|---|---|

| pH | Catalyzes the reaction. Base-catalyzed mechanism involves nucleophilic attack by OH⁻; acid catalysis involves protonation of the carbonyl oxygen. | Increased degradation rate at high or low pH. |

| 2,2-Dinitro Group | Strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. | Enhanced susceptibility to nucleophilic attack, likely leading to a faster hydrolysis rate compared to simpler amides. |

| Temperature | Increases reaction kinetics. | Higher temperatures will accelerate the rate of hydrolysis. |

| Intermediate | A tetrahedral intermediate is formed at the carbonyl carbon. | C-N bond scission of this intermediate is the critical step leading to product formation. nih.gov |

| Products | Cleavage of the amide bond. | Formation of 2,2-dinitroacetic acid and hydrazinecarboxamide. smolecule.com |

Photolytic Degradation Pathways under Environmental Conditions

Photolysis, or degradation by light, is a significant transformation pathway for many organic compounds containing chromophores that absorb light in the environmentally relevant UV spectrum (290-400 nm). enviro.wiki Compounds containing nitro groups, such as Acetamide, N-(aminocarbonyl)-2,2-dinitro-, are known to be susceptible to photolytic degradation. enviro.wiki The degradation can occur through two primary pathways:

Direct Photolysis: The parent molecule directly absorbs a photon, leading to an excited state that undergoes bond cleavage or rearrangement. The weakest bonds in the molecule are the most likely to break. For related nitroaliphatic compounds, theoretical studies indicate that the cleavage of the C–NO₂ bond is an energetically favored decomposition pathway. rsc.org This would generate a dinitroalkyl radical and a nitrogen dioxide radical (•NO₂).

Indirect Photolysis: This process is mediated by photosensitizers present in the environment, such as natural organic matter (e.g., humic acids), nitrate (B79036) ions (NO₃⁻), or nitrite (B80452) ions (NO₂⁻). enviro.wiki These substances absorb sunlight and generate reactive species like hydroxyl radicals (•OH), singlet oxygen, or reactive nitrogen species, which then attack and degrade the target compound. enviro.wikinih.gov

The photolysis of nitrate and nitrite is particularly relevant, as it produces a range of nitrating agents (e.g., •NO₂, HNO₂) that could further react with the parent compound or its degradation intermediates. nih.gov The ultimate products of photolysis can be smaller, more oxidized molecules, and in some cases, complete mineralization to CO₂, water, and inorganic nitrogen forms like nitrate and nitrite. enviro.wiki However, it is also possible for photolysis to form intermediate products that may be more persistent or toxic than the original compound. researchgate.net

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of Acetamide, N-(aminocarbonyl)-2,2-dinitro- is largely dictated by the presence of the nitro groups, which render the molecule resistant to oxidative microbial attack due to their strong electron-withdrawing nature. nih.gov Consequently, reductive pathways are the most common and critical mechanisms for microbial transformation. nih.gov

Under anaerobic conditions, a wide variety of microorganisms, including methanogenic bacteria, sulphate-reducing bacteria, and Clostridium species, can reduce nitro groups. microbiologyresearch.orgnih.gov This process occurs sequentially, reducing the nitro group (R-NO₂) to a nitroso (R-NO), then to a hydroxylamino (R-NHOH), and finally to an amino (R-NH₂) group. nih.gov The resulting amino-containing intermediates are generally more amenable to further aerobic degradation. nih.gov

Some aerobic bacteria are also capable of initiating degradation, often through one of the following strategies:

Reductive Pathways: Similar to anaerobic bacteria, some aerobic microbes can reduce the nitro groups to hydroxylamines, which then undergo enzyme-catalyzed rearrangements to hydroxylated compounds that can enter oxidative ring-fission pathways. nih.gov

Oxidative Removal: Monooxygenase or dioxygenase enzymes can catalyze the removal of the nitro group as nitrite (NO₂⁻). nih.gov This detoxification step yields an intermediate that is more susceptible to conventional aerobic degradation.

While much of the research has focused on nitroaromatic compounds, the fundamental mechanisms of nitro group reduction are applicable to nitroaliphatic compounds as well. microbiologyresearch.orgdtic.mil Once the inhibitory effect of the nitro groups is overcome, the remaining acetamide and urea (B33335) structures can typically be mineralized by microorganisms, serving as sources of carbon and nitrogen. dtic.mil

Table 2: Microbial Genera Involved in the Transformation of Nitro Compounds

| Microbial Group | Environment | Transformation Mechanism | Reference |

|---|---|---|---|

| Methanogenic Bacteria | Anaerobic | Reduction of nitro groups to amino groups. | microbiologyresearch.orgnih.gov |

| Sulphate-Reducing Bacteria (e.g., Desulfovibrio) | Anaerobic | Nitroreduction to corresponding amines. | nih.govnih.gov |

| Clostridium spp. | Anaerobic | Complete transformation of nitroaromatics to amino derivatives. | microbiologyresearch.orgnih.gov |

| Phanerochaete chrysosporium (Fungus) | Aerobic | Mineralization of dinitro and trinitro compounds. | nih.gov |

| Various Aerobic Bacteria | Aerobic | Productive metabolism via nitro group reduction or enzymatic removal of nitrite. | nih.gov |

Adsorption and Leaching Behavior in Soil Matrices

The mobility of Acetamide, N-(aminocarbonyl)-2,2-dinitro- in soil determines its potential to reach groundwater. This behavior is controlled by the balance between its adsorption to soil particles and its leaching through the soil profile with water flow. scirp.org Adsorption and leaching are inversely related processes influenced by the chemical's properties and the soil's characteristics. scirp.org

Acetamide, N-(aminocarbonyl)-2,2-dinitro- possesses several polar functional groups (two nitro, one amide, one urea), which suggests it is likely to be hydrophilic and have a degree of water solubility. epa.gov Hydrophilic compounds generally exhibit weaker adsorption to soil organic matter and have a higher potential for leaching, particularly in soils with low organic matter and coarse (sandy) texture. scirp.org

Key factors influencing the compound's fate in soil include:

Soil Organic Matter (SOM): Higher SOM content generally increases the adsorption of organic compounds through hydrophobic interactions and hydrogen bonding, thus reducing mobility. scirp.orgmdpi.com

Clay Content and Type: Clay minerals provide a large surface area and charged sites for adsorption.

Soil pH: The pH can affect the surface charge of soil colloids and the ionization state of the compound, influencing adsorption.

Soil Texture: Water and solutes move more rapidly through coarse-textured sandy soils than fine-textured clay soils, leading to greater leaching potential in sandier soils. researchgate.net

Given its polar nature, Acetamide, N-(aminocarbonyl)-2,2-dinitro- is expected to be relatively mobile in many soil types. canada.cacanada.ca It will likely partition primarily to the aqueous phase of soil pore water rather than strongly adsorbing to the solid phase, making it a potential candidate for leaching into subsurface environments. scirp.org

Table 3: Influence of Soil Properties on the Mobility of Acetamide, N-(aminocarbonyl)-2,2-dinitro-

| Soil Property | High Value of Property | Expected Effect on Compound | Consequence |

|---|---|---|---|

| Organic Matter Content | High | Increased Adsorption | Reduced Leaching / Lower Mobility |

| Clay Content | High | Increased Adsorption | Reduced Leaching / Lower Mobility |

| Sand Content | High | Decreased Adsorption / High Permeability | Increased Leaching / Higher Mobility |

| pH | Variable | Affects surface charges and potential for ionic interactions. | Mobility is pH-dependent. |

| Cation Exchange Capacity (CEC) | High | Increased potential for interactions with charged sites. | May decrease mobility. |

Advanced Oxidation Processes (AOPs) for Acetamide, N-(aminocarbonyl)-2,2-dinitro- Remediation (Mechanistic Focus)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade recalcitrant organic pollutants. mdpi.com Their effectiveness stems from the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). mdpi.com AOPs are a promising remediation strategy for compounds like Acetamide, N-(aminocarbonyl)-2,2-dinitro-, which may be resistant to conventional biological treatment. researchgate.net

The primary mechanism of AOPs involves the attack of •OH radicals on the target molecule. For an aliphatic compound, this can occur via several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from a C-H bond, forming water and an organic radical. mdpi.com This radical then undergoes further reactions with oxygen, leading to a cascade of oxidative degradation.

Electron Transfer: The •OH radical can act as an oxidant, removing an electron from an electron-rich site on the molecule.

Common AOPs applicable to the degradation of this compound include:

UV/H₂O₂: Photolysis of hydrogen peroxide (H₂O₂) with UV light generates •OH radicals. This method is effective but can be influenced by water turbidity and the presence of radical scavengers. mdpi.com

Fenton and Photo-Fenton: The Fenton reaction uses hydrogen peroxide and a ferrous iron (Fe²⁺) catalyst to produce •OH radicals. The efficiency is greatly enhanced by UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. researchgate.net This process is highly effective but is typically limited to acidic pH ranges.

Ozonation (O₃) and Peroxone (O₃/H₂O₂): Ozone can react directly with pollutants or decompose (especially at high pH or with H₂O₂) to form •OH radicals.

Heterogeneous Photocatalysis (e.g., UV/TiO₂): A semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, generating an electron-hole pair that reacts with water and oxygen to produce •OH radicals and other reactive oxygen species on the catalyst surface.

The degradation of Acetamide, N-(aminocarbonyl)-2,2-dinitro- via AOPs would likely lead to the cleavage of C-C and C-N bonds, resulting in the formation of smaller organic acids, and ultimately, mineralization to carbon dioxide, water, and inorganic ions such as nitrate (NO₃⁻) and ammonium (B1175870) (NH₄⁺). researchgate.net A potential complication is the formation of reactive nitrogen species if nitrite is released, which could lead to the formation of undesirable nitrated byproducts. mostwiedzy.pl

Emerging Research Directions and Future Perspectives in Acetamide, N Aminocarbonyl 2,2 Dinitro Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of energetic materials, including dinitro-substituted compounds, is often characterized by highly exothermic and hazardous nitration reactions. europa.eu Traditional batch processing methods, while historically significant, present considerable safety risks and challenges in controlling reaction parameters precisely. ewadirect.com The adoption of flow chemistry and automated platforms represents a paradigm shift, offering enhanced safety, reproducibility, and efficiency. europa.eu

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers intrinsic safety advantages due to the small reaction volumes at any given moment. europa.eunih.gov This minimizes the risk associated with hazardous materials and runaway reactions. europa.eunih.gov The large surface-area-to-volume ratio in flow reactors facilitates rapid heat dissipation, preventing the formation of dangerous hot spots common in exothermic nitration processes. europa.eunih.gov For compounds like Acetamide (B32628), N-(aminocarbonyl)-2,2-dinitro-, this allows for the use of more aggressive reaction conditions safely, potentially leading to higher yields and purity. ewadirect.comnih.gov

Automated synthesis platforms, often integrated with flow reactors, further enhance these benefits. highergov.comwikipedia.org These robotic systems can precisely control reaction parameters such as temperature, pressure, flow rate, and reagent stoichiometry, leading to greater consistency and reproducibility. europa.eu Modular platforms are being developed that can be rapidly reconfigured to produce multiple classes of energetic materials, significantly reducing development timelines. highergov.com This modularity allows chemists to explore a wider range of synthetic routes for Acetamide, N-(aminocarbonyl)-2,2-dinitro- and its derivatives with minimal hardware and software redevelopment. highergov.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. | europa.eunih.gov |

| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, ensuring high reproducibility. | europa.eu |

| Scalability | Scaling up can be complex and introduce new safety challenges. | Scalable by extending operational time ("scaling out") rather than increasing reactor size. | ewadirect.com |

| Efficiency | Can have longer reaction times and lower yields due to safety-imposed limitations on conditions. | Often achieves higher conversion and yield in shorter times due to the ability to use more intense, yet controlled, conditions. | nih.govnih.gov |

Application of Machine Learning and AI in Predicting Reactivity and Synthesis

For Acetamide, N-(aminocarbonyl)-2,2-dinitro-, ML models can be trained on large datasets of known energetic compounds to establish quantitative structure-property relationships (QSPR). nih.govnih.gov These models can predict key performance metrics and reactivity characteristics based solely on the molecule's structure. nih.govnih.gov This predictive capability allows researchers to screen virtual libraries of candidate molecules, identifying promising derivatives of the parent compound without the need for initial synthesis and testing. nih.gov

| AI/ML Application Area | Description | Potential Impact on Dinitro-Compound Chemistry | Reference |

|---|---|---|---|

| Property Prediction (QSPR) | Models are trained to correlate molecular structures with physical and chemical properties. | Rapidly estimates performance and sensitivity of new derivatives, guiding design efforts. | nih.govnih.gov |

| Reactivity Prediction | Predicts the outcome of chemical reactions by assessing the likelihood of different reaction pathways. | Helps identify potential side reactions and optimizes conditions for desired transformations. | nih.govacs.org |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways by working backward from the target molecule. | Discovers novel and more efficient routes to synthesize the target compound and its analogues. | energetic-materials.org.cn |

| Autonomous Experimentation | Combines AI with robotic platforms to design and execute experiments for process optimization. | Accelerates the optimization of synthesis conditions for higher yield and purity. | chemrxiv.orgresearchgate.net |

Exploration of Novel Catalytic Systems for Transformations

The nitration step, central to the synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro-, traditionally relies on harsh reagents like mixtures of nitric and sulfuric acids. saskoer.ca Research into novel catalytic systems aims to develop milder, more selective, and environmentally benign transformation methods. nih.govhep.com.cn

Solid acid catalysts, such as sulfated zeolites or bentonites, are being investigated as reusable alternatives to corrosive liquid acids. researchgate.net These catalysts can offer high selectivity and can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net Metal salts with highly electronegative cations, such as iron(III) chloride, have also shown high efficiency in catalyzing nitration reactions under solvent-free conditions, presenting a greener alternative. hep.com.cn

Furthermore, the field of biocatalysis is emerging as a promising, albeit less explored, avenue for nitration reactions. acs.org Enzymes offer unparalleled selectivity under mild reaction conditions, potentially allowing for the regioselective nitration of complex precursors. nih.govacs.org While still in its infancy for energetic materials, the development of robust nitrating enzymes could revolutionize the synthesis of dinitro compounds. acs.org

Development of Advanced Analytical Probes for In Situ Reaction Monitoring

Understanding and controlling chemical processes requires real-time information about the reaction's progress. Process Analytical Technology (PAT) utilizes advanced analytical probes to monitor reactions in situ, providing continuous data on reactant consumption, intermediate formation, and product yield. mt.commt.com This is a significant improvement over traditional methods that rely on offline analysis of discrete samples.

For the synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro-, spectroscopic probes are particularly valuable. Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can be integrated directly into flow reactors to monitor the concentrations of key species in real-time. europa.eu This data allows for precise control over the reaction, ensuring it proceeds optimally and safely. mt.comaiche.org For example, monitoring the disappearance of a starting material and the appearance of the dinitrated product allows for the exact determination of the ideal residence time in a flow reactor. europa.eu

Fluorescent probes are also being developed for the highly selective detection of specific reactive species, such as nitric oxide or nitrite (B80452) ions, which are relevant to nitration chemistry. rsc.orgacs.org These probes can provide detailed mechanistic insights and help in optimizing reaction conditions to minimize the formation of undesirable byproducts. rsc.org

| Analytical Technique | Principle of Operation | Application in Dinitro-Compound Synthesis | Reference |

|---|---|---|---|

| Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. | In-line monitoring of reactant, intermediate, and product concentrations in real-time. | europa.eu |

| FTIR Spectroscopy | Measures absorption of infrared light by molecules, identifying functional groups. | Tracks the progress of nitration and other functional group transformations. | europa.eu |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Used for detailed analysis of reaction mixtures and identification of nitration sites. | nih.gov |

| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon reacting with a specific analyte. | Detects key reactive species (e.g., NO, NO2-) to study reaction mechanisms and selectivity. | rsc.orgacs.org |

Design of Next-Generation Dinitro-Substituted Compounds with Tailored Chemical Reactivity

Acetamide, N-(aminocarbonyl)-2,2-dinitro- serves as a foundational structure for the rational design of new energetic materials. By systematically modifying its molecular structure, chemists can tailor the chemical reactivity, stability, and energetic performance of the resulting compounds. researchgate.net The goal is to develop next-generation materials that surpass the performance of traditional compounds while offering improved safety characteristics. rsc.orgresearchgate.net

Design strategies often involve establishing structure-activity relationships (SAR), where the effect of specific structural modifications on the compound's properties is studied. nih.govnih.govacs.org For instance, introducing different functional groups or incorporating the dinitro-acetamide moiety into larger heterocyclic frameworks can significantly alter properties like density, thermal stability, and sensitivity to impact or friction. researchgate.netrsc.org Computational modeling plays a crucial role in this design process, allowing for the in silico prediction of properties before committing to a synthetic route. researchgate.net By combining dinitrophenyl groups with heterocyclic rings like oxadiazoles (B1248032) or pyrazoles, researchers are creating novel melt-cast explosives with properties superior to traditional materials. researchgate.netrsc.org This targeted design approach, informed by both experimental data and theoretical calculations, is accelerating the discovery of advanced energetic materials with precisely tailored chemical reactivity.

Information regarding "Acetamide, N-(aminocarbonyl)-2,2-dinitro-" is not available in the public domain.

Extensive searches for the chemical compound "Acetamide, N-(aminocarbonyl)-2,2-dinitro-" have yielded no specific results in publicly accessible scientific literature, chemical databases, or research articles. This indicates that the compound may be referred to by a different name, is a novel or exceptionally rare substance not yet documented in these resources, or the provided nomenclature may contain a typographical error.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and a summary of challenges and opportunities as requested. Adherence to the strict instructions of focusing solely on the specified compound prevents the substitution of information from related but distinct chemical entities. No data could be found for its synthesis, properties, or applications, which are necessary to fulfill the requested article structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Acetamide, N-(aminocarbonyl)-2,2-dinitro- in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, amidation, and coupling. For nitro-substituted acetamides, nitration of precursor acetamides under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is critical. Subsequent aminocarbonylation can be achieved via carbodiimide-mediated coupling (e.g., EDC/NHS) or direct reaction with urea derivatives. Purification via recrystallization or column chromatography is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Acetamide, N-(aminocarbonyl)-2,2-dinitro-?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and carbon backbone, with nitro groups causing deshielding (~δ 7-9 ppm for aromatic protons).

- IR : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro (-NO₂) stretches; ~1650 cm⁻¹ indicates the carbonyl (C=O) of the acetamide.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects of the 2,2-dinitro group and hydrogen-bonding interactions .

Q. What safety protocols are essential when handling Acetamide, N-(aminocarbonyl)-2,2-dinitro-?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Store in a cool, dry place away from oxidizing agents. Stabilize nitro groups with inert atmospheres (N₂/Ar) to prevent decomposition.

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of Acetamide, N-(aminocarbonyl)-2,2-dinitro- across studies?

- Methodological Answer :

-

Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.

-

Structural Validation : Confirm compound purity (>95%) via HPLC and NMR. Cross-validate with orthogonal techniques (e.g., LC-MS).

-

Comparative Analysis : Benchmark against structurally similar analogs (e.g., N-(4-aminophenyl)acetamide derivatives) to isolate structure-activity relationships (SAR). Refer to comparative tables (Table 1) for guidance .

Table 1 : Comparative Bioactivity of Acetamide Derivatives

Compound Bioactivity (IC₅₀) Target N-(4-aminophenyl)acetamide 12 µM Enzyme X Inhibition Target Compound 8 µM Enzyme X Inhibition N-(4-aminophenyl)benzamide 25 µM Enzyme Y Inhibition

Q. What strategies optimize the stability of Acetamide, N-(aminocarbonyl)-2,2-dinitro- under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C). Use low-temperature storage (-20°C) for long-term stability.

- Photostability : Protect from UV light using amber glassware. Monitor degradation via UV-Vis spectroscopy (λmax shifts indicate nitro group reactions).

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9). Avoid strongly acidic conditions to prevent hydrolysis of the acetamide .

Q. How can computational modeling predict the interaction of Acetamide, N-(aminocarbonyl)-2,2-dinitro- with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Prioritize nitro and carbonyl groups as key interaction sites.

- MD Simulations : Run 100+ ns molecular dynamics (GROMACS/AMBER) to assess conformational stability in binding pockets.

- QSAR Models : Corrogate electronic parameters (Hammett σ) of nitro groups with bioactivity data to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.